molecular formula C8H8ClNO2 B572593 Methyl 3-chloro-5-methylisonicotinate CAS No. 1256791-82-8

Methyl 3-chloro-5-methylisonicotinate

Cat. No.: B572593
CAS No.: 1256791-82-8
M. Wt: 185.607
InChI Key: UXCGHOIUHHPBJL-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-methylisonicotinate is an organic compound with the molecular formula C₈H₈ClNO₂ It is a derivative of isonicotinic acid and is characterized by the presence of a chlorine atom and a methyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-5-methylisonicotinate can be synthesized through several methods. One common approach involves the chlorination of 5-methylisonicotinic acid, followed by esterification with methanol. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) and is carried out under reflux conditions. The esterification step involves the use of a catalyst, such as sulfuric acid (H₂SO₄), to facilitate the reaction between the acid and methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-methylisonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO₄).

    Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or acetonitrile, and mild heating.

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

    Oxidation: 3-carboxy-5-methylisonicotinate.

    Reduction: Amino derivatives if a nitro group is present.

Scientific Research Applications

Methyl 3-chloro-5-methylisonicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-chloro-5-methylisonicotinate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and methyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-chloroisonicotinate: Lacks the methyl group at the 5-position.

    Methyl 5-methylisonicotinate: Lacks the chlorine atom at the 3-position.

    Methyl 3-bromo-5-methylisonicotinate: Contains a bromine atom instead of chlorine.

Uniqueness

Methyl 3-chloro-5-methylisonicotinate is unique due to the presence of both chlorine and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 3-chloro-5-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-10-4-6(9)7(5)8(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCGHOIUHHPBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256791-82-8
Record name methyl 3-chloro-5-methyl-pyridine-4-carboxylate
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